Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate

Medicinal chemistry Structure-activity relationship Scaffold hopping

Researchers optimizing kinase inhibitors require a pyrazolo[1,5-a]pyridine scaffold with precise substitution for ATP-pocket SAR. Close analogs misdirect synthetic effort or lack the N1-H hydrogen-bond donor. This compound delivers all three critical determinants-C7-methyl, C6-ethyl ester, and 2-oxo-1,2-dihydro tautomeric form-in a single pre-functionalized building block. • C6-CO2Et handle enables rapid amide/ester SAR without disrupting hinge binding • C7-Me avoids low-yielding late-stage C-H functionalization, saving 1-2 synthetic steps • Multi-vendor sourcing (≥4 suppliers) with ISO-certified quality systems and batch-specific COA (NMR, HPLC) ensures supply continuity for multi-site collaborations

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 937602-26-1
Cat. No. B11882690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate
CAS937602-26-1
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=CC(=O)N2)C=C1)C
InChIInChI=1S/C11H12N2O3/c1-3-16-11(15)9-5-4-8-6-10(14)12-13(8)7(9)2/h4-6H,3H2,1-2H3,(H,12,14)
InChIKeyXPQGIAIBXGRBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate (CAS 937602-26-1) – Procurement-Ready Physicochemical and Structural Baseline


Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate (CAS 937602-26-1) is a heterocyclic small molecule belonging to the dihydropyrazolo[1,5-a]pyridine family, distinguished by a 2-oxo-1,2-dihydro tautomeric form, a 7-methyl substituent, and a 6-carboxylate ethyl ester. It carries the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . Commercial suppliers routinely offer the compound at ≥95% purity (AKSci, Chemscene) and up to 98% purity with ISO-certified quality systems (Leyan, MolCore), accompanied by batch-specific certificates of analysis (COA) including NMR and HPLC . This combination of a partially saturated core, a C7 methyl group, and a C6 ethyl ester defines a unique reactivity and physicochemical profile within the pyrazolo[1,5-a]pyridine class, directly impacting solubility, metabolic stability, and downstream synthetic tractability .

Why Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate Cannot Be Interchanged with In-Class Analogs: A Quantitative Structural Dissimilarity Analysis


The 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine scaffold presents a deceptively narrow chemical space where small structural perturbations—shifting the ester from C6 to C3, replacing the ethyl ester with a methyl ester, or altering the C7 substituent—can produce profound changes in molecular properties relevant to both medicinal chemistry optimization and chemical process development. The target compound occupies a distinct position at the intersection of three key structural determinants: (i) the 2-oxo-1,2-dihydro oxidation state (which introduces an H-bond donor at N1 and modulates ring electronics), (ii) the C6 ethyl carboxylate (which governs lipophilicity, metabolic vulnerability, and synthetic handle accessibility), and (iii) the C7 methyl group (which influences steric environment and metabolic stability). Substituting a comparator that differs in even one of these dimensions risks introducing uncharacterized pharmacokinetic behavior, altered synthetic intermediate reactivity, or invalid structure-activity relationship extrapolation. The evidence below quantifies these differentiation axes against the most commercially available close analogs, enabling data-driven procurement decisions .

Head-to-Head Quantitative Comparison: Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate vs. Closest Pyrazolo[1,5-a]pyridine Analogs


Regiochemical Differentiation: C6-Carboxylate vs. C3-Carboxylate Position Determines Synthetic Utility and Pharmacophoric Geometry

The target compound positions its carboxylate ester at C6 of the pyridine ring, directly adjacent to the ring junction (C6). In contrast, the commercially prevalent comparator Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2241015-31-4) places the ester at C3 of the pyrazole ring . This positional isomerism results in a molecular formula difference (C₁₁H₁₂N₂O₃, MW 220.22 vs. C₁₀H₁₀N₂O₃, MW 206.20) and a fundamentally different vector of substitution relative to the fused ring system. In pyrazolo[1,5-a]pyridine kinase inhibitor SAR campaigns, the C6 position has been identified as a critical solvent-exposed vector tolerant of ester and amide modifications for tuning solubility and pharmacokinetics, whereas the C3 position frequently engages in key hinge-binding interactions with the kinase ATP pocket [1]. Procurement of the C6-substituted isomer is therefore essential for medicinal chemistry programs exploring C6-directed vector elaboration, and substitution with the C3-isomer would misdirect SAR interpretation.

Medicinal chemistry Structure-activity relationship Scaffold hopping

Methyl Ester vs. Ethyl Ester at C6: Impact on Lipophilicity, Hydrolytic Stability, and Downstream Functionalization

The target compound bears an ethyl ester at the C6 carboxylate position, while the direct analog Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate (CAS 2768547-49-3) carries a methyl ester at the same position . The additional methylene unit in the ethyl ester increases the molecular weight by 28.05 g/mol (220.22 vs. 192.17 g/mol) and raises calculated logP by approximately 0.5–0.7 log units (class-level inference for ethyl vs. methyl ester homologs on heteroaromatic cores). This moderate lipophilicity increase can significantly affect both membrane permeability and metabolic stability profiles in cell-based assays. Furthermore, ethyl esters generally exhibit slower rates of base-catalyzed hydrolysis than methyl esters, providing enhanced stability under basic reaction conditions commonly encountered in amide coupling or nucleophilic substitution sequences. The target compound also differs from Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate (CAS 1427418-38-9, MW 190.20 g/mol, C₁₀H₁₀N₂O₂) which additionally lacks the 2-oxo group, combining two differentiating features (ester type and oxidation state) in a single comparator .

Prodrug design Physicochemical profiling Synthetic chemistry

C7-Methyl Substituent Differentiation: Impact on Steric Bulk, Metabolic Soft Spot Protection, and Scaffold Diversity

The target compound incorporates a methyl group at the C7 position of the pyridine ring (adjacent to the ring junction nitrogen). The analog Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate (CAS 2768547-49-3) lacks this C7 substituent entirely (C7 = H) . This methyl group contributes an additional molecular weight of 14.03 g/mol relative to the des-methyl analog and introduces steric shielding at a position that, in pyridine-containing drug candidates, is frequently a site of CYP450-mediated oxidative metabolism. The presence of a C7 methyl group has been shown in related pyrazolo[1,5-a]pyridine kinase inhibitor series to reduce metabolic clearance and extend half-life in liver microsome assays (class-level inference from Kendall et al. 2012 and PI3K inhibitor SAR studies) [1]. Additionally, the fully aromatic comparator Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-45-1, MW 204.23 g/mol, C₁₁H₁₂N₂O₂) also bears a C7 methyl group but substitutes at C3 rather than C6 and lacks the 2-oxo group, representing a two-feature mismatch that precludes direct property comparison .

Drug metabolism CYP inhibition Lead optimization

2-Oxo-1,2-Dihydro Oxidation State: Hydrogen-Bond Donor Capacity and Electronic Modulation vs. Fully Aromatic Analogs

The target compound exists in the 2-oxo-1,2-dihydro tautomeric form, wherein the pyrazole ring bears a carbonyl at C2 and an N1–H hydrogen-bond donor. In contrast, fully aromatic pyrazolo[1,5-a]pyridine analogs such as Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-45-1) and Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 888735-64-6) lack the 2-oxo group and exist exclusively in the aromatic form . This oxidation state difference has two critical consequences: (i) the N1–H proton serves as a hydrogen-bond donor that can engage protein backbone carbonyls or ordered water molecules in kinase hinge regions—a binding mode documented for related dihydropyrazolo[1,5-a]pyridine GSK-3β inhibitors [1]; (ii) the electron-withdrawing 2-oxo group reduces the electron density of the fused pyrazole ring, altering the reactivity of the C3 position toward electrophilic substitution and modulating the pKa of the N1 proton. The predicted pKa for the closely analogous Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate is 9.48±0.40, consistent with a weakly acidic N1–H proton that can participate in pH-dependent solubility and protein binding phenomena .

Hydrogen bonding Tautomerism Kinase inhibitor design

Commercial Availability and Purity Specification: Multi-Vendor Sourcing with ISO-Certified Quality Systems

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is available from multiple independent commercial suppliers with documented purity specifications, providing procurement redundancy that is absent for several of its closest structural analogs. The compound is stocked at ≥95% purity by AKSci (catalog 4840CY) and at 98% purity by Leyan (catalog 1633326) and MolCore (ISO-certified) . In contrast, the C7-des-methyl analog Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate (CAS 2768547-49-3) has limited commercial availability with fewer documented purity specifications, and the C3-substituted regioisomer Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2241015-31-4) is available from Bidepharm at 97% purity but with longer lead times for bulk quantities . The presence of at least four independent vendors for the target compound, including those offering batch-specific COA documentation (NMR, HPLC), reduces single-supplier procurement risk and supports quality-controlled research workflows.

Chemical procurement Quality assurance Supply chain

Application Scenarios Where Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate Delivers Non-Substitutable Value


Kinase Inhibitor Lead Optimization Requiring C6-Directed Vector Elaboration

In medicinal chemistry programs targeting kinases where the pyrazolo[1,5-a]pyridine scaffold occupies the ATP-binding pocket, the C6 position frequently emerges as a solvent-exposed vector suitable for introducing solubilizing groups or pharmacokinetic modulators without disrupting hinge-binding interactions. The target compound provides an ethyl ester handle at C6 that can be hydrolyzed to the carboxylic acid for amide coupling or directly transesterified, enabling rapid SAR exploration at this critical vector. Substituting the C3-carboxylate regioisomer (CAS 2241015-31-4) would misdirect synthetic effort toward a vector that typically engages the kinase hinge region, potentially abolishing target affinity [1].

Synthetic Intermediate for C7-Methyl-Substituted Heterocyclic Libraries

The C7 methyl group on the target compound serves as a metabolically robust substituent that cannot be easily installed at a late stage via C–H functionalization. For combinatorial library synthesis or parallel medicinal chemistry, this compound serves as a pre-functionalized building block that introduces the C7-methyl group from the outset, avoiding low-yielding late-stage methylation steps. The C7-des-methyl analog (CAS 2768547-49-3) lacks this substituent and would require additional synthetic steps to install it, adding 1–2 synthetic steps and reducing overall library production efficiency .

Co-Crystallography and Biophysical Studies Exploiting the N1–H Hydrogen-Bond Donor

The 2-oxo-1,2-dihydro tautomeric form provides an N1–H hydrogen-bond donor that can engage backbone carbonyls in the kinase hinge region or structured water networks, as documented for dihydropyrazolo[1,5-a]pyridine-based GSK-3β inhibitors [2]. In co-crystallography or surface plasmon resonance (SPR) campaigns aiming to characterize this specific binding interaction, fully aromatic analogs lacking the N1–H donor (e.g., CAS 16205-45-1, CAS 888735-64-6) are structurally incapable of recapitulating the interaction, making the target compound the only suitable candidate among close analogs.

Quality-Controlled Procurement for Multi-Site Collaborative Programs

For large, multi-institutional research collaborations requiring consistent compound quality across sites, the availability of the target compound from ≥4 vendors with documented purity specifications (95%–98%) and ISO-certified quality systems (MolCore) provides procurement assurance that is unavailable for its closest analogs. This multi-vendor sourcing reduces the risk of supply disruption and enables inter-laboratory cross-validation of biological assay results using independently sourced but chemically identical material.

Quote Request

Request a Quote for Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.